molecular formula C15H15N3O3 B2613063 N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-20-1

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2613063
CAS No.: 2034634-20-1
M. Wt: 285.303
InChI Key: WCKBSYYYQHOJEA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide is a synthetic small molecule based on a pyrimidine-carboxamide scaffold, designed for advanced chemical and pharmacological research. The pyrimidine ring system is a privileged structure in medicinal chemistry due to its fundamental role in biological systems, serving as a core building block in nucleic acids and numerous essential biomolecules . This compound features a 6-ethoxy substitution on the pyrimidine ring and an N-(4-acetylphenyl)carboxamide moiety, structural characteristics often associated with diverse biological activities. Pyrimidine derivatives are extensively investigated for their antimicrobial properties against various drug-resistant pathogens . Their scaffolds are also explored as inhibitors of specific enzymes, such as alkaline phosphatase, making them valuable tools for studying enzyme function and signal transduction pathways . Furthermore, the structural similarity of such pyrimidine-based compounds to purine bases allows them to potentially mimic natural metabolites, enabling research into nucleoside metabolism and related processes . This chemical reagent is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified professional researchers only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKBSYYYQHOJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 4-acetylphenylamine with ethyl 6-chloropyrimidine-4-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-acetylphenylamine attacks the carbon atom of the ethyl 6-chloropyrimidine-4-carboxylate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Studies have shown that N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide can inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro experiments yielded significant reductions in these markers, suggesting a promising anti-inflammatory profile.
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250
  • Anticancer Activity : The compound has also been explored for its anticancer properties. In vivo studies using xenograft models demonstrated a significant reduction in tumor size when treated with this compound compared to controls. This suggests potential utility in cancer therapeutics.

Biological Research

This compound serves as a valuable tool for studying enzyme inhibition and other biological processes:

  • Enzyme Inhibition : The compound is being evaluated as an inhibitor for specific enzymes linked to inflammatory and autoimmune diseases. Its unique structural features may allow it to selectively modulate enzyme activity.

Material Science

In addition to its biological applications, this compound is being utilized in the development of new materials:

  • Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can be employed to create more complex molecular architectures with specific properties tailored for various industrial applications.

Case Study 1: Tumor Growth Inhibition

In a controlled study involving xenograft models, treatment with this compound resulted in a notable decrease in tumor size over a specified treatment period compared to untreated controls. This highlights its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated that it possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during the study period.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s function .

Comparison with Similar Compounds

Structural Comparison

The structural nuances of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide and its analogs are critical in determining their physicochemical and biological properties. Key comparisons include:

Compound Name Core Structure Substituents Notable Features Reference
This compound Pyrimidine-4-carboxamide - 6-Ethoxy
- 4-Acetylphenyl
Ethoxy group enhances lipophilicity; acetylphenyl may modulate electronic effects -
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide Dihydropyrimidine - 4-Methoxyphenyl
- 6-Methyl
- 4-Methylphenyl
- 2-Oxo
Tetrahydro ring increases rigidity; methoxy and methyl groups improve solubility
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Pyridin-2-one - 6-Hydroxy
- Dimethylaminophenyl
- Dicarbonitrile
Polar hydroxy and cyano groups enhance hydrogen-bonding potential
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine - 2-Fluorophenyl
- 4-Methoxyphenylaminomethyl
- 6-Methyl
Fluorine increases metabolic stability; intramolecular hydrogen bonds stabilize conformation

Key Observations :

  • Ethoxy vs.
  • Acetylphenyl vs. Fluorophenyl : The acetyl group (electron-withdrawing) contrasts with the fluorine atom (electronegative) in ’s compound, which may influence electronic distribution and target binding .
  • Ring Saturation : Dihydro/tetrahydro pyrimidine derivatives (e.g., ) exhibit reduced aromaticity, possibly affecting π-π stacking interactions compared to fully aromatic pyrimidines .

Yield Trends :

  • Hydroxy and cyano-substituted derivatives () achieve higher yields (75%) compared to fluorinated analogs, possibly due to stabilized intermediates .

Biological Activity

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 246.26 g/mol

The structure includes a pyrimidine ring substituted with an ethoxy group and an acetylphenyl moiety, which is believed to contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives with carboxamide functionality demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating potential anti-inflammatory effects. The percentage inhibition observed in various studies ranged from 87.83% to 94.69% at different time intervals .

CompoundInhibition (%)Time (hours)
4a94.691
4c89.662
4d87.833

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various bacterial strains. Its derivatives have shown promising results, with minimum inhibitory concentrations (MIC) reported as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives, including this compound, has been highlighted in several studies. For example, related compounds exhibited IC50_{50} values ranging from 0.39 to 4.85 μM against various cancer cell lines such as HepG2 and HeLa . This suggests that modifications on the pyrimidine scaffold can enhance anticancer activity.

Cell LineIC50_{50} (μM)
HepG22.62 - 4.85
HeLa0.39 - 0.75

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce the levels of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.
  • Disruption of Bacterial Cell Wall Synthesis : Antimicrobial activity is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Induction of Apoptosis in Cancer Cells : Anticancer properties may arise from the induction of apoptosis in tumor cells through modulation of key signaling pathways.

Case Studies

A notable case study involved a high-content screening assay that identified a lead compound from a library that included pyrimidine derivatives, demonstrating their ability to restore protein trafficking in disease models relevant to hereditary spastic paraplegia . This highlights the potential therapeutic applications of pyrimidine derivatives beyond traditional uses.

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